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molecular formula C5H5F3N2O B1444598 (5-(Trifluoromethyl)isoxazol-3-yl)methanamine CAS No. 1364678-08-9

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

Cat. No. B1444598
M. Wt: 166.1 g/mol
InChI Key: NXNMFIMTQQLGMC-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of (5-(trifluoromethyl)isoxazol-3-yl)methanamine in 25 ml ethanol was added under cooling 5.12 mL 4M−HCl solution in dioxane over a period of 10 min. The ice-bath was removed and 25 ml diethyl ether was added drop by drop. Precipitation. Filtered off and washed with diethyl ether 83×5 mL). Dried in vacuo at 40° C. to yield 2.65 g of the title compound as a white solid. MS (EI): 166 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1.[ClH:12]>C(O)C.O1CCOCC1>[ClH:12].[F:11][C:2]([F:1])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=NO1)CN)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
25 ml diethyl ether was added drop by drop
CUSTOM
Type
CUSTOM
Details
Precipitation
FILTRATION
Type
FILTRATION
Details
Filtered off
WASH
Type
WASH
Details
washed with diethyl ether 83×5 mL)
CUSTOM
Type
CUSTOM
Details
Dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=CC(=NO1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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